molecular formula C12H21NO3 B153368 Tert-butyl 4-acetylpiperidine-1-carboxylate CAS No. 206989-61-9

Tert-butyl 4-acetylpiperidine-1-carboxylate

Cat. No. B153368
CAS RN: 206989-61-9
M. Wt: 227.3 g/mol
InChI Key: HNVBBNZWMSTMAZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetylpiperidine-1-carboxylate is a chemical compound with the empirical formula C12H21NO3 . It is a solid substance .


Molecular Structure Analysis

The molecular weight of tert-butyl 4-acetylpiperidine-1-carboxylate is 227.30 . The SMILES string representation is O=C©C1CCN(C(OC©©C)=O)CC1 . The InChI string is 1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 .


Physical And Chemical Properties Analysis

Tert-butyl 4-acetylpiperidine-1-carboxylate is a solid substance . The empirical formula is C12H21NO3 , and the molecular weight is 227.30 .

Scientific Research Applications

Pharmaceutical Synthesis

N-Boc-4-acetylpiperidine: serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its protective Boc group is particularly useful in peptide synthesis, where it protects the amine functionality during reactions that are sensitive to free amines. This compound is instrumental in the production of antibiotics, antiviral drugs, and medications for treating tumors and cardiovascular diseases .

Pesticide Development

In the field of agrochemical research, N-Boc-4-acetylpiperidine is utilized to create novel pesticide compounds. Its structural motif is found in many active molecules that serve as insecticides, herbicides, and fungicides. The tert-butyl group in particular provides steric bulk, which can be crucial for the biological activity of these compounds .

Targeted Protein Degradation

The compound is used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to induce the degradation of specific proteins, a method with therapeutic potential in cancer treatment and beyond. The tert-butyl group offers a balance between rigidity and flexibility, which is essential for the proper orientation of the molecules .

Organic Synthesis Building Blocks

As a building block in organic synthesis, N-Boc-4-acetylpiperidine is used to construct a wide array of organic compounds, including amides, sulphonamides, and Schiff bases. Its reactivity allows for the introduction of various functional groups, making it a staple in the chemist’s toolkit for creating complex organic molecules .

Proteomics Research

In proteomics, N-Boc-4-acetylpiperidine is employed as a biochemical tool. It can be used to modify peptides and proteins, thereby altering their properties for study. This modification can help in understanding protein function and interaction, which is vital for the discovery of new therapeutic targets .

Synthesis of Biologically Active Compounds

This compound is a key intermediate in the synthesis of biologically active molecules such as crizotinib, an anticancer drug. The tert-butyl group’s ability to easily detach under acidic conditions makes it a valuable asset in multi-step synthetic routes, where temporary protection of functional groups is required .

Safety and Hazards

The safety information available indicates that tert-butyl 4-acetylpiperidine-1-carboxylate is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

tert-butyl 4-acetylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVBBNZWMSTMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450938
Record name Tert-butyl 4-acetylpiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-acetylpiperidine-1-carboxylate

CAS RN

206989-61-9
Record name 1-Piperidinecarboxylic acid, 4-acetyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206989-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tert-butyl 4-acetylpiperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester
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Synthesis routes and methods I

Procedure details

A solution of 1-(tert-butoxycarbonyl)-4-(N-methyl-N-methoxycarboxamido)piperidine (from Piperidine 8, Step A) in anhydrous ether (400 mL) at 0° C. was treated with 55 mL of 1.4 M methyl magnesium bromide in 3:1 toluene and THF over 30 min. After stirring at 0° C. for 1 h, the reaction was poured into a mixture of ice water (400 mL) and acetic acid (8 mL, 150 mmol). The layers were separated and the aqueous layer was extracted twice with ether. The combined organic layers were washed with 0.1 N HCl (200 mL), 3% sodium bicarbonate (200 mL), water (200 mL) and brine (200 mL), dried over sodium sulfate, and concentrated to give the crude product (14.322 g). Flash chromatography (20–80% ethyl acetate in hexanes) gave the title compound as a yellowish oil. Rf: 0.27 (25% ethyl acetate in hexanes). Some starting Weinreb amide was also recovered. Rf: 0.10 (25% ethyl acetate in hexanes). 1H NMR (500 MHz, CDCl3) δ 4.07–4.14 (m, 2H), 2.75–2.83 (m, 2H), 2.46 (tt, J=11.3 and 3.8 Hz, 1H), 2.17 (s, 3H), 1.82–1.87 (m, 2H), 1.48–1.57 (m, 2 H), 1.46 (s, 9H).
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55 mL
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400 mL
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ice water
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400 mL
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8 mL
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hexanes
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (4.0 g, 14.69 mmol) in tetrahydrofuran (50 mL) was added methylmagnesium bromide solution (5.25 g, 44.06 mmol, 3M) at −70° C. over 0.5 hour. The resultant mixture was stirred at room temperature for 16 hours. The reaction solution was adjusted pH to 6.0 by 1.0M hydrochloride solution. The aqueous phase was extracted with ethyl acetate (100 ml*3). The combined organic layers was washed with brine, dried over sodium sulfate and concentrated under vacuum to give tert-butyl 4-acetylpiperidine-1-carboxylate as a yellow liquid (2.6 g, yield 77.8%). LRMS (M+H+) m/z: calcd 227.15. found 228.
Quantity
4 g
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5.25 g
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50 mL
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resultant mixture
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Synthesis routes and methods III

Procedure details

A 3-neck, 250 mL round bottom flask was charged with a solution of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (9.9 g) in Et2O (120 mL). The flask was purged with nitrogen and then cooled in a CO2/acetone bath. Methylmagnesium bromide (26.8 mL of a 3.0 M solution in Et2O, 80 mmol) was added dropwise over 10 min to the amide. The resulting thick mixture was warmed to 0° C. and then stirred for 40 min before being poured into 2 M HCl solution (50 mL). The mixture was diluted with Et2O (100 mL), washed with brine, dried (MgSO4) and concentrated on a rotary evaporator to give tert-butyl 4-acetylpiperidine-1-carboxylate (7.3 g, 32.1 mmol, 80% yield) as a colorless oil. The product partly crystallized on standing at RT. 1H-NMR (400 MHz, CDCl3) δ ppm 4.06 (2 H, s), 2.74 (2 H, s), 2.42 (1 H, s), 2.12 (2 H, s), 1.78 (2 H, s), 1.49 (2 H, s), 1.41 (9 H, s).
Quantity
9.9 g
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120 mL
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Synthesis routes and methods IV

Procedure details

To a 500 ml round bottom flask was added tert-butyl-4-{[methoxy(methyl)amino]carbonyl}piperidine-1-carboxylate (29 g, 106 mmol) and 150 ml tetrahydrofuran. The resulting solution was cooled with ice bath and methylmagnesium chloride tetrahydrofuran solution (42.6 ml, 3M, 128 mmol) was added by a syringe. The mixture was stirred at 0° C. for 30 minutes. It was diluted with 200 ml of ether and the resulting mixture was washed twice with 150 ml saturated ammonium chloride solution. The organics were dried over sodium sulfate, filtered and concentrated. The crude product was used for next step without further purification.
Quantity
29 g
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reactant
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150 mL
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methylmagnesium chloride tetrahydrofuran
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42.6 mL
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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